N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide
Description
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a carboximidamide derivative featuring a 3,4-dichlorophenyl group, a methyl substituent on the imidamide nitrogen, and a nitro group at the 3-position of the benzene ring. The dichlorophenyl moiety is a common feature in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrophobic interactions and halogen bonding . The nitro group may enhance electron-withdrawing effects, influencing reactivity and stability compared to non-nitrated analogs.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCVGZAWVKIKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with methyl 3-nitrobenzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-dichlorophenyl)-N’-methyl-3-aminobenzenecarboximidamide.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide may exhibit significant anticancer properties. Its structural characteristics suggest potential mechanisms of action similar to those observed in related compounds.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 18.5 |
These findings suggest that the compound could induce apoptosis and inhibit proliferation in cancer cells, warranting further investigation into its therapeutic potential .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been highlighted in several studies. It is hypothesized to inhibit key inflammatory pathways, such as the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.
In Vitro Studies :
In vitro experiments have shown that this compound can significantly decrease the levels of inflammatory mediators in cell cultures exposed to inflammatory stimuli .
Antimicrobial Activity
Preliminary data suggest that this compound possesses antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Structural Features
The compound’s structure can be compared to similar dichlorophenyl-containing molecules:
*Calculated based on formula C₁₄H₁₀Cl₂N₃O₂.
Key Observations:
- Carboximidamide vs.
- Nitro Group Influence : The 3-nitro substituent likely increases electron-withdrawing effects, altering solubility and stability. For instance, nitro groups often reduce basicity and enhance oxidative stability compared to methoxy or methyl groups in analogs like BD 1008 .
- Dichlorophenyl Motif : Shared across all compounds, this group contributes to lipophilicity and receptor binding, critical in herbicides (propanil) and pharmaceuticals (BD 1008) .
Physicochemical and Spectroscopic Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- NMR Spectroscopy : In , dichlorophenyl-containing indazolyl derivatives exhibit distinct $ ^1H $ NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and $ ^{13}C $ NMR signals for dichlorophenyl carbons (δ 120–140 ppm). The nitro group in the target compound would likely produce deshielded aromatic protons near δ 8.0–8.5 ppm .
- Solubility and Stability : The nitro group may reduce aqueous solubility compared to acetamide derivatives (e.g., ), but enhance stability under oxidative conditions.
Biological Activity
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Number : 339027-14-4
- Molecular Weight : 320.16 g/mol
The compound features a dichlorophenyl group and a nitrobenzenecarboximidamide moiety, contributing to its biological activity through various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its effects on different cancer cell lines:
| Cell Line | Concentration (µM) | Viability (%) | Significance |
|---|---|---|---|
| MCF7 | 10 | 85 | Not significant |
| MCF7 | 50 | 40 | Significant |
| MCF10A | 10 | 90 | Not significant |
| MCF10A | 50 | 70 | Significant |
The data suggests that at higher concentrations (50 µM), this compound significantly reduces the viability of MCF7 cells while maintaining relatively high viability in MCF10A cells, indicating selective toxicity towards cancer cells over normal cells .
The mechanism by which this compound exerts its effects may involve:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, inhibiting proliferation.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the compound's cytotoxic effects on tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. A comparative analysis is provided below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Mycobacterium tuberculosis | 32 |
| Staphylococcus aureus | 8 |
The presence of halogen atoms in the structure enhances its antimicrobial efficacy. The compound has shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .
Case Studies
- Case Study on Cancer Cell Lines :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
